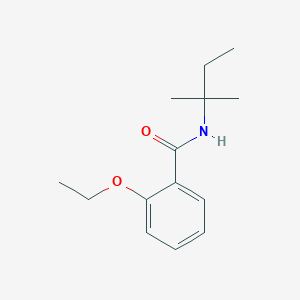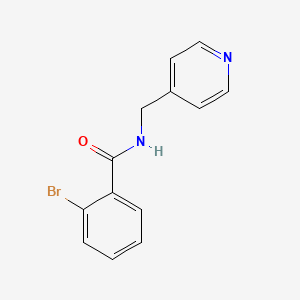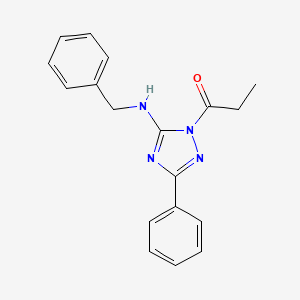
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as an entactogen, meaning it produces feelings of empathy, love, and emotional openness. The chemical structure of MDMA is similar to that of both amphetamines and hallucinogens, and it is often used recreationally in social settings. However, MDMA has also shown promise in scientific research for its potential therapeutic effects.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a key role in regulating mood, appetite, and sleep, among other functions. This compound also blocks the reuptake of these neurotransmitters, allowing them to remain in the synapse for longer periods of time. This leads to an increase in feelings of pleasure, empathy, and emotional openness.
Biochemical and Physiological Effects:
This compound has been shown to have a number of physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin, which are associated with stress and social bonding, respectively. In addition, this compound has been shown to increase the activity of the immune system, possibly due to its effects on serotonin.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide has several advantages for use in scientific research. It is a potent and selective serotonin releaser, meaning it can be used to study the effects of serotonin on various physiological and psychological processes. It is also relatively easy to administer and has a rapid onset of action. However, this compound also has several limitations. It is a Schedule I controlled substance, meaning it is highly regulated and difficult to obtain for research purposes. It also has potential for abuse and can cause adverse effects such as neurotoxicity and cardiovascular problems.
将来の方向性
There are several areas of future research that could be explored with N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide. One area of interest is the potential use of this compound in the treatment of other mental health conditions, such as addiction and eating disorders. Another area of research is the development of safer and more effective analogs of this compound that could be used in therapeutic settings. Finally, more research is needed to fully understand the long-term effects of this compound use, both in recreational and therapeutic contexts.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide is synthesized from safrole, a natural compound found in the oils of various plants. The synthesis process involves several steps, including the conversion of safrole to isosafrole, the oxidation of isosafrole to MDP2P, and the reduction of MDP2P to this compound. The process is complex and requires specialized equipment and knowledge.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide has been studied for its potential therapeutic effects in the treatment of various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. In clinical trials, this compound-assisted psychotherapy has shown promising results in helping patients overcome the emotional distress associated with these conditions. This compound is thought to work by increasing levels of serotonin, a neurotransmitter that plays a key role in regulating mood.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(9-12-4-2-1-3-5-12)17-10-13-6-7-14-15(8-13)20-11-19-14/h1-8H,9-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHFNTQRDWVNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)



![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)
![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)

![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)
![2-iodo-N-[(isopropylamino)carbonothioyl]benzamide](/img/structure/B5763715.png)


![4-butoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B5763750.png)